molecular formula C8H9NO3 B1666304 3-Nitrophenetole CAS No. 621-52-3

3-Nitrophenetole

Cat. No. B1666304
CAS RN: 621-52-3
M. Wt: 167.16 g/mol
InChI Key: LFOLBPDHVGDKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitrophenetole, also known as 1-ethoxy-3-nitrobenzene, is a chemical compound with the molecular formula C8H9NO3 . Its molecular weight is 167.16 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Nitrophenetole consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI representation of its structure is InChI=1S/C8H9NO3/c1-2-12-8-5-3-4-7 (6-8)9 (10)11/h3-6H,2H2,1H3 .


Physical And Chemical Properties Analysis

3-Nitrophenetole has a molecular weight of 167.16 g/mol . It has a computed XLogP3 value of 2.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 55 Ų .

Scientific Research Applications

  • Photosubstitution Mechanism in Nitroaryl Ethers : Nitroaryl ethers like 3-Nitrophenetole undergo nucleophilic aromatic photosubstitution with hydroxide ions via an SN23Ar* mechanism. This process is significant in understanding the reactions of nitroaryl compounds under light exposure (Bonilha et al., 1993).

  • Nitration and Chlorination of Phenolic Substrates : 3-Nitrophenetole can be involved in reactions where nitrite and hypochlorous acid form reactive species capable of nitrating phenolic substrates, indicating its potential role in biochemical pathways and chemical synthesis (Eiserich et al., 1996).

  • Degradation Pathway Studies : Research on 3-Nitrotoluene dioxygenase, an enzyme involved in the degradation pathway of 3-Nitrotoluene, has revealed insights into biotransformations of organic aromatics. This information can be extrapolated to understand the behavior of similar compounds like 3-Nitrophenetole in environmental and biological systems (Singh et al., 2014).

  • Biomineralization Studies : Investigations on Diaphorobacter sp. strain DS2, which utilizes 3-Nitrotoluene, provide insights into the biomineralization processes of similar nitro compounds, including 3-Nitrophenetole (Singh & Ramanathan, 2013).

  • Protein Modification Research : Studies on protein nitrosylation have implications for understanding how nitro compounds like 3-Nitrophenetole might interact with proteins at a molecular level, affecting their function and activity (Nedospasov et al., 2000).

  • Explosive Detection and Environmental Monitoring : 3-Nitrophenetole is relevant in the detection of explosives, as its structural analogs, mononitrotoluenes, are used as taggants for TNT detection. Understanding its properties aids in developing better detection methods (Roucou et al., 2018).

  • Chemical Synthesis and Catalysis : The synthesis process of similar compounds like p-Nitrophenetol through phase transfer catalysis has implications for 3-Nitrophenetole in terms of potential synthetic routes and catalytic applications (Yan & Chemical, 2001).

  • Oxidative Stress Biomarker Detection : The development of electrochemical sensors for oxidative stress biomarkers, such as 3-Nitro-l-tyrosine, is relevant for understanding the biological impacts of similar nitro compounds, including 3-Nitrophenetole (Govindasamy et al., 2018).

Safety And Hazards

3-Nitrophenetole may be harmful if swallowed . It’s advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion, rinse mouth and seek medical help immediately .

properties

IUPAC Name

1-ethoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOLBPDHVGDKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211153
Record name 3-Nitrophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrophenetole

CAS RN

621-52-3
Record name 1-Ethoxy-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitrophenetole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethoxy-3-nitrobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitrophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitrophenetole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.721
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-NITROPHENETOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ7G97VX6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitrophenetole
Reactant of Route 2
Reactant of Route 2
3-Nitrophenetole
Reactant of Route 3
Reactant of Route 3
3-Nitrophenetole
Reactant of Route 4
Reactant of Route 4
3-Nitrophenetole
Reactant of Route 5
Reactant of Route 5
3-Nitrophenetole
Reactant of Route 6
Reactant of Route 6
3-Nitrophenetole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.